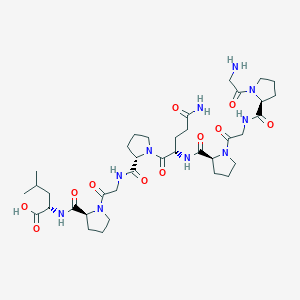
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. The sequence of amino acids in this peptide suggests it may have unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Various chemical reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Oxidative Stress Modulation: The peptide may reduce oxidative stress by scavenging reactive oxygen species.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is involved in neurotransmission.
Cell Signaling: The peptide may influence cell signaling pathways related to apoptosis and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar amino acid composition, studied for its neuroprotective properties.
Glycyl-L-prolyl-L-leucine:
Uniqueness
Glycyl-L-prolylglycyl-L-prolyl-L-glutaminyl-L-prolylglycyl-L-prolyl-L-leucine is unique due to its specific sequence of amino acids, which may confer distinct biological activities and therapeutic potential. Its ability to modulate multiple biological pathways makes it a promising candidate for further research.
Eigenschaften
CAS-Nummer |
203523-24-4 |
|---|---|
Molekularformel |
C37H58N10O11 |
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H58N10O11/c1-21(2)17-23(37(57)58)43-35(55)27-10-5-15-46(27)31(51)20-41-33(53)25-8-6-16-47(25)36(56)22(11-12-28(39)48)42-34(54)26-9-4-14-45(26)30(50)19-40-32(52)24-7-3-13-44(24)29(49)18-38/h21-27H,3-20,38H2,1-2H3,(H2,39,48)(H,40,52)(H,41,53)(H,42,54)(H,43,55)(H,57,58)/t22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
YCUAIVGCYJHXMJ-QCOJBMJGSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4CCCN4C(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C4CCCN4C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

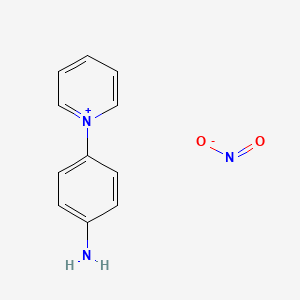
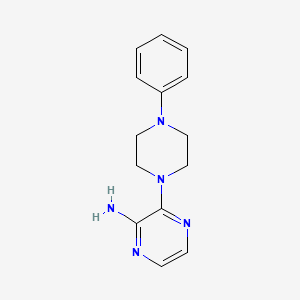
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
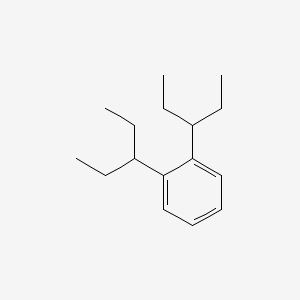
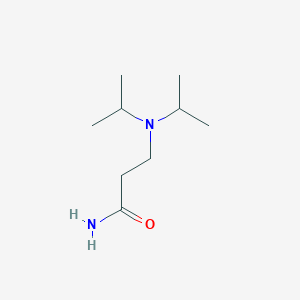
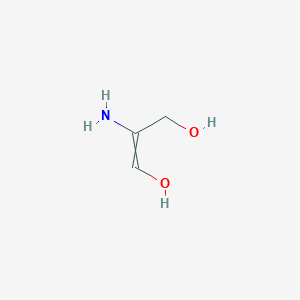
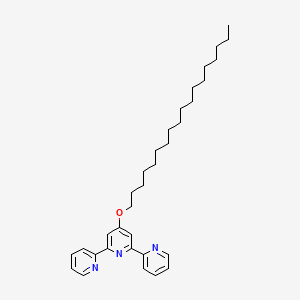
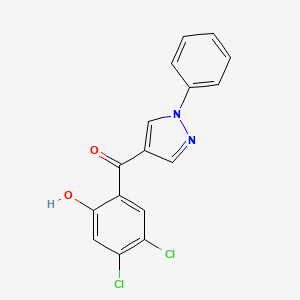
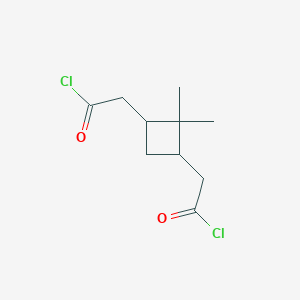
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
